4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Description
4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a heterocyclic carboxylic acid featuring a pyrazole ring substituted with a difluoromethyl group at the 3-position and a butanoic acid chain at the 1-position. Pyrazole derivatives are widely studied for their biological activity, solubility, and stability, influenced by substituents like difluoromethyl groups, which enhance electronegativity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-[3-(difluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c9-8(10)6-3-5-12(11-6)4-1-2-7(13)14/h3,5,8H,1-2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSKSIHYVYAMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the butanoic acid moiety. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
Industrial production of this compound can be optimized by using large-scale synthesis techniques. For example, the use of thionyl chloride and N,N-dimethylformamide in the reaction can improve yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted pyrazoles.
Scientific Research Applications
4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Substituent(s) on Pyrazole | Acidic Chain Length |
|---|---|---|---|---|---|
| This compound* | C₈H₁₀F₂N₂O₂ | ~228.18 (estimated) | - | 3-difluoromethyl | Butanoic (C4) |
| 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₈H₉F₃N₂O₂ | 222.17 | 1823791-94-1 | 4-trifluoromethyl | Butanoic (C4) |
| 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | C₉H₇F₂N₃O₂ | 271.28 | 1855900-03-6 | 3-difluoromethyl | Propanoic (C3) |
| 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid | C₉H₁₂F₂N₂O₂ | 226.20 | 1946813-45-1 | 3-difluoromethyl, 5-methyl | Butanoic (C4) |
| 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C₁₀H₁₃F₃N₂O₂ | 250.22 | 1855890-02-6 | 3-trifluoromethyl, 5-ethyl | Butanoic (C4) |
*Estimated values for the target compound are derived from structural analogs.
Key Observations:
Substituent Effects: Trifluoromethyl vs. Methyl/Ethyl Substituents: Additional alkyl groups (e.g., 5-methyl in 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid) increase hydrophobicity, affecting solubility and bioavailability .
Chain Length Variations: Butanoic vs. Propanoic Chains: The target compound’s butanoic chain (C4) may confer higher lipophilicity compared to propanoic analogs (e.g., 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid), influencing membrane permeability and protein binding .
Acidity and Physicochemical Properties: The pKa of 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid is predicted to be 4.24, reflecting moderate acidity typical for carboxylic acids. Trifluoromethyl-substituted analogs may exhibit lower pKa values due to stronger electron-withdrawing effects . Boiling points for these compounds range between 335°C (for difluoromethyl derivatives) and higher values for trifluoromethyl analogs, correlating with molecular weight and polarity .
Functional and Application Comparisons
Discussion:
- Pharmaceutical Relevance: The target compound’s difluoromethyl group and butanoic acid chain may optimize interactions with biological targets, such as enzymes or receptors, compared to trifluoromethyl analogs, which could exhibit higher binding affinity but reduced solubility .
- Agrochemical Potential: Pyrazole derivatives with alkyl substituents (e.g., 5-ethyl in 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) are often used as herbicides or fungicides due to their stability and selectivity .
Biological Activity
4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and potential applications in agriculture and medicine.
- Molecular Formula : C7H8F2N2O2
- Molecular Weight : 226.128 g/mol
- Structural Features : The compound features a difluoromethyl group and a pyrazole ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in various organisms. By inhibiting this enzyme, the compound disrupts energy production in fungal cells, leading to cell death.
- Herbicidal Properties : It has been shown to inhibit specific enzymes involved in plant growth and development, thereby controlling various weed species. The exact mechanism involves interference with metabolic pathways essential for plant survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antifungal Activity | Inhibits succinate dehydrogenase, leading to fungal cell death. |
| Herbicidal Activity | Interferes with metabolic pathways in plants, providing effective weed control. |
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal properties of various pyrazole derivatives, this compound exhibited significant antifungal activity against several pathogenic fungi. The study reported an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Herbicidal Applications
Research conducted on the herbicidal efficacy of the compound demonstrated its effectiveness against common weed species in agricultural settings. The compound showed a dose-dependent response, with higher concentrations leading to increased inhibition of weed growth. This suggests potential for use as a selective herbicide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
